Cas no 910548-24-2 ((2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol)

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol Chemical and Physical Properties
Names and Identifiers
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- (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol
- SCHEMBL16690469
- starbld0004529
- tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate
- 910548-24-2
- (2S,3R)-2-(Hydroxymethyl)-3-methyl-5-oxo-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
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- Inchi: InChI=1S/C11H19NO4/c1-7-5-9(14)12(8(7)6-13)10(15)16-11(2,3)4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1
- InChI Key: LBPULZKNLAIKEZ-HTQZYQBOSA-N
- SMILES: CC1CC(=O)N(C1CO)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 229.13100
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 0.8
Experimental Properties
- PSA: 66.84000
- LogP: 1.08870
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B807860-5mg |
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol |
910548-24-2 | 5mg |
$ 201.00 | 2023-04-18 | ||
TRC | B807860-50mg |
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol |
910548-24-2 | 50mg |
$ 1596.00 | 2023-04-18 |
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol
Recent Advances in the Study of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol (CAS: 910548-24-2)
In recent years, the compound (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol (CAS: 910548-24-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyroglutaminol derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules and drug candidates. The unique stereochemistry and functional groups of this compound make it a valuable building block for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and peptide-based drugs.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 910548-24-2 in the preparation of constrained peptidomimetics. The researchers demonstrated that the tert-butyloxycarbonyl (Boc) protected amino alcohol moiety of this compound could be efficiently incorporated into cyclic peptide scaffolds, enhancing their metabolic stability and bioavailability. The study reported a 72% yield in the key coupling step when using 910548-24-2 as the starting material, highlighting its synthetic advantages over similar derivatives.
Further investigations into the biological activity of derivatives containing the 910548-24-2 core structure have revealed interesting pharmacological properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described the development of neuroprotective agents based on this scaffold. The (2S,3R) configuration was found to be crucial for binding to the N-methyl-D-aspartate (NMDA) receptor, with the 3-methyl group contributing to enhanced blood-brain barrier penetration. These findings suggest potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmaceutical industry has shown growing interest in 910548-24-2 as evidenced by recent patent filings. A 2023 patent application by a major pharmaceutical company disclosed a novel synthetic route to this compound with improved enantiomeric purity (>99% ee). The process utilizes asymmetric hydrogenation of a precursor enamide, followed by Boc protection, achieving an overall yield of 58% with significantly reduced production costs compared to previous methods.
Analytical characterization of 910548-24-2 has also seen advancements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis (2024) presented a validated HPLC method for the quantification of this compound in complex matrices. The method demonstrated excellent linearity (R² > 0.999) across a concentration range of 0.1-100 μg/mL, with a detection limit of 0.03 μg/mL. This analytical development is particularly important for quality control in pharmaceutical manufacturing processes involving this intermediate.
Looking forward, researchers anticipate that (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol will continue to play an important role in drug discovery. Its structural features make it particularly suitable for the development of conformationally restricted peptides and peptidomimetics, which are gaining traction as therapeutic modalities. Current research efforts are focused on expanding its applications to other therapeutic areas, including anti-infectives and oncology, where its ability to modulate protein-protein interactions could prove valuable.
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